

# A Spectroscopic Comparison of Methyl 4-chlorobutyrate and Its Isomers

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## Compound of Interest

Compound Name: Methyl 4-chlorobutyrate

Cat. No.: B147174

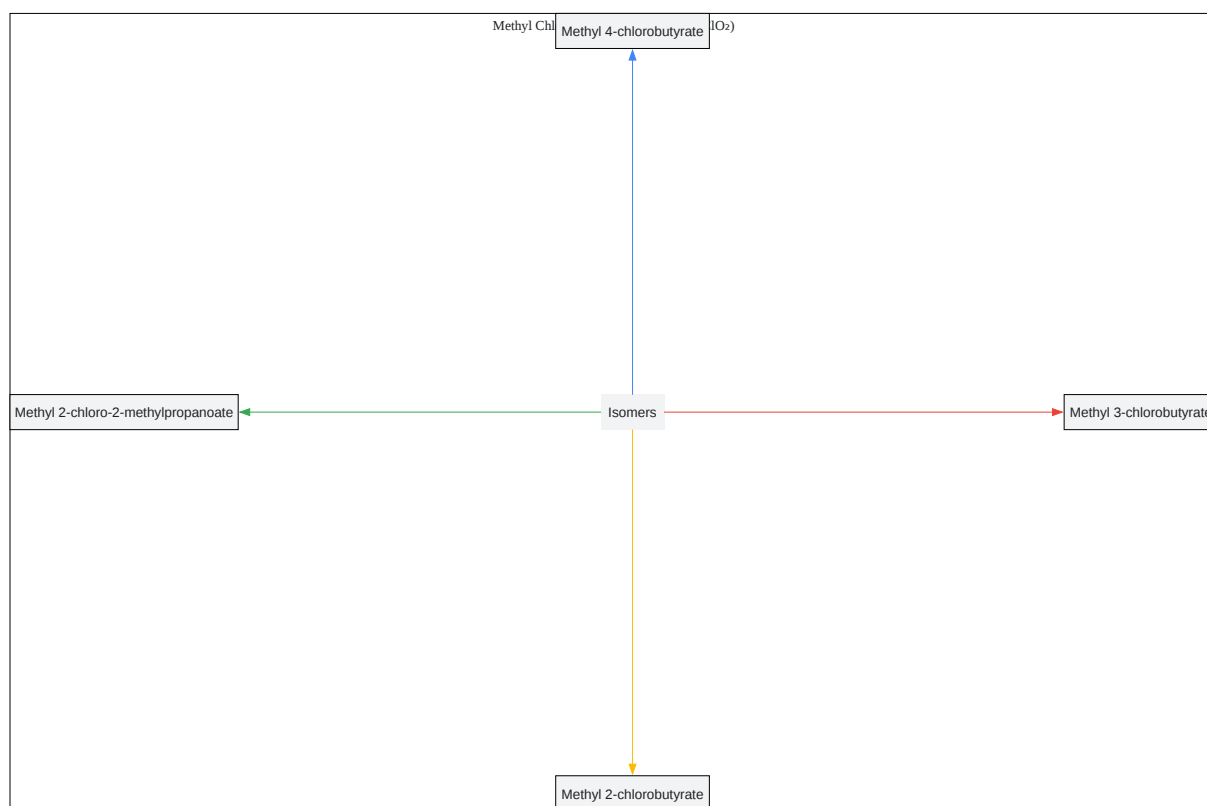
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This guide provides a detailed spectroscopic comparison of **methyl 4-chlorobutyrate** and its structural isomers: methyl 3-chlorobutyrate, methyl 2-chlorobutyrate, and methyl 2-chloro-2-methylpropanoate. The differentiation of these closely related compounds is crucial in various fields, including organic synthesis, metabolomics, and pharmaceutical development, where precise structural elucidation is paramount. This document presents a comparative analysis of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by generalized experimental protocols for these analytical techniques.

## Structural Isomers of Methyl Chlorobutyrate

The four isomers of methyl chlorobutyrate ( $\text{C}_5\text{H}_9\text{ClO}_2$ ) exhibit distinct physical and chemical properties arising from the different positions of the chlorine atom on the butyrate backbone. These structural variations lead to unique spectroscopic signatures that allow for their unambiguous identification.



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Caption: Structural relationship of methyl chlorobutyrate isomers.

## Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl 4-chlorobutyrate** and its isomers.

### <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, TMS as internal standard)

Compound	Chemical Shift (δ, ppm) and Multiplicity
Methyl 4-chlorobutyrate	~3.68 (s, 3H, -OCH <sub>3</sub> ), ~3.58 (t, 2H, -CH <sub>2</sub> Cl), ~2.45 (t, 2H, -COCH <sub>2</sub> -), ~2.10 (quintet, 2H, -CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -)[1]
Methyl 3-chlorobutyrate	~4.40 (m, 1H, -CHCl-), ~3.72 (s, 3H, -OCH <sub>3</sub> ), ~2.80 (m, 2H, -COCH <sub>2</sub> -), ~1.58 (d, 3H, -CHClCH <sub>3</sub> )[2]
Methyl 2-chlorobutyrate	~4.25 (t, 1H, -CHCl-), ~3.75 (s, 3H, -OCH <sub>3</sub> ), ~2.05 (m, 2H, -CH <sub>2</sub> CH <sub>3</sub> ), ~1.05 (t, 3H, -CH <sub>2</sub> CH <sub>3</sub> )[3]
Methyl 2-chloro-2-methylpropanoate	~3.78 (s, 3H, -OCH <sub>3</sub> ), ~1.75 (s, 6H, -C(Cl)(CH <sub>3</sub> ) <sub>2</sub> )

### <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Compound	Chemical Shift (δ, ppm)
Methyl 4-chlorobutyrate	~173.0 (C=O), ~51.5 (-OCH <sub>3</sub> ), ~44.5 (-CH <sub>2</sub> Cl), ~32.0 (-COCH <sub>2</sub> -), ~27.5 (-CH <sub>2</sub> CH <sub>2</sub> Cl)
Methyl 3-chlorobutyrate	~170.5 (C=O), ~55.0 (-CHCl-), ~52.0 (-OCH <sub>3</sub> ), ~45.0 (-COCH <sub>2</sub> -), ~22.0 (-CHClCH <sub>3</sub> )
Methyl 2-chlorobutyrate	~169.0 (C=O), ~60.0 (-CHCl-), ~52.5 (-OCH <sub>3</sub> ), ~28.0 (-CH <sub>2</sub> CH <sub>3</sub> ), ~11.0 (-CH <sub>2</sub> CH <sub>3</sub> )[3]
Methyl 2-chloro-2-methylpropanoate	~172.0 (C=O), ~65.0 (-C(Cl)(CH <sub>3</sub> ) <sub>2</sub> ), ~53.0 (-OCH <sub>3</sub> ), ~29.0 (-C(Cl)(CH <sub>3</sub> ) <sub>2</sub> )

### Infrared (IR) Spectral Data (Liquid Film)

Compound	Characteristic Absorption Bands (cm <sup>-1</sup> )
Methyl 4-chlorobutyrate	~2950 (C-H stretch), ~1735 (C=O stretch), ~1170 (C-O stretch), ~655 (C-Cl stretch)[4][5]
Methyl 3-chlorobutyrate	~2980 (C-H stretch), ~1740 (C=O stretch), ~1160 (C-O stretch), ~670 (C-Cl stretch)[2]
Methyl 2-chlorobutyrate	~2960 (C-H stretch), ~1745 (C=O stretch), ~1150 (C-O stretch), ~680 (C-Cl stretch)[3]
Methyl 2-chloro-2-methylpropanoate	~2990 (C-H stretch), ~1740 (C=O stretch), ~1155 (C-O stretch), ~700 (C-Cl stretch)[6]

## Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Key m/z Ratios of Fragments
Methyl 4-chlorobutyrate	136/138 (M <sup>+</sup> ), 101, 77, 59, 55[5]
Methyl 3-chlorobutyrate	136/138 (M <sup>+</sup> ), 101, 73, 63, 59[2]
Methyl 2-chlorobutyrate	136/138 (M <sup>+</sup> ), 108/110, 79, 59, 55[3]
Methyl 2-chloro-2-methylpropanoate	136/138 (M <sup>+</sup> ), 101, 77, 59, 57[6]

## Experimental Protocols

Generalized protocols for the spectroscopic analysis of liquid organic compounds such as methyl chlorobutyrate and its isomers are provided below. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified liquid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).[7]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.[7]

- Analysis: Transfer the solution to a clean NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a suitable NMR spectrometer.[7] Common experiments include standard 1D proton and carbon, as well as 2D experiments like COSY and HSQC for more complex structural elucidation.

## Infrared (IR) Spectroscopy

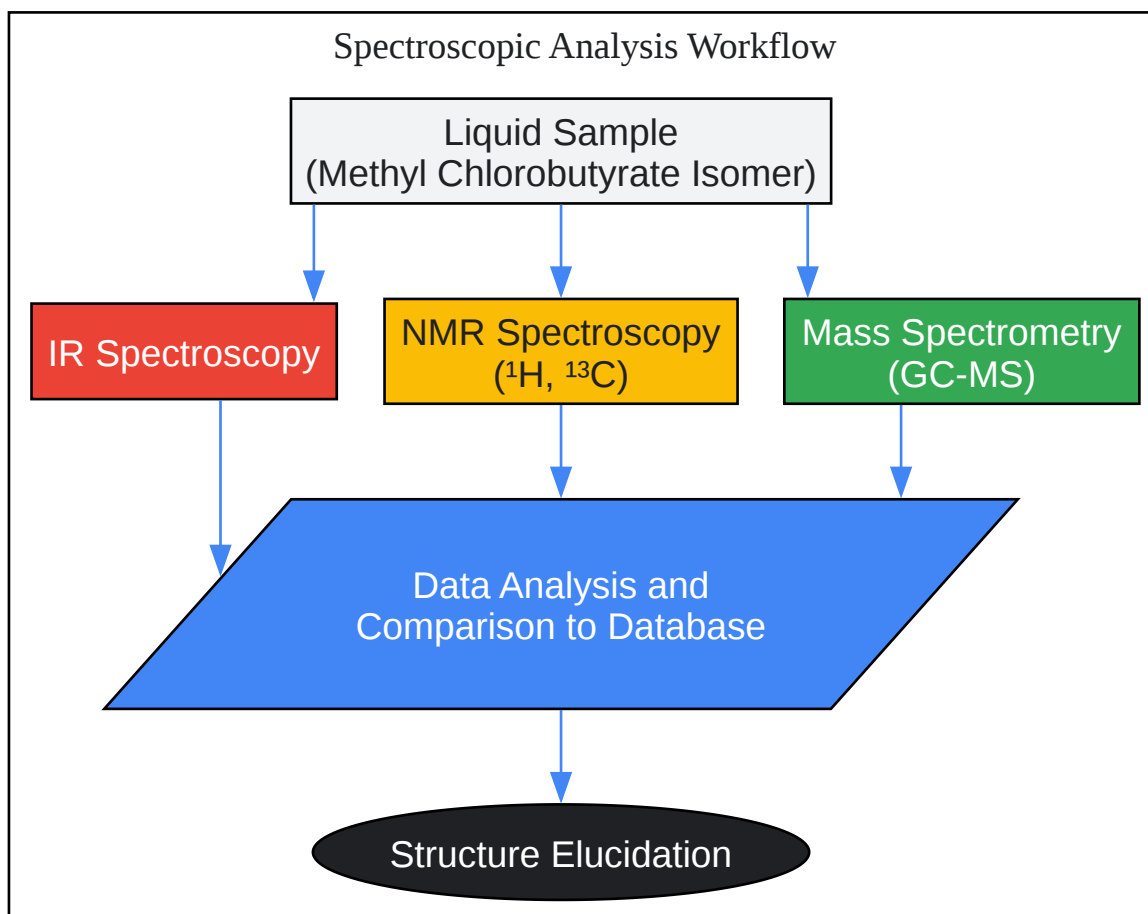
- Sample Preparation (Neat Liquid): Place a drop of the pure liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[8][9]
- Analysis: Place a second salt plate on top of the first to create a thin liquid film.[9] Mount the plates in the spectrometer's sample holder and acquire the IR spectrum.[10] A background spectrum of the clean salt plates should be taken prior to sample analysis.[8]

## Mass Spectrometry (MS)

- Sample Introduction: For volatile compounds like these esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a standard method for small molecules, which involves bombarding the sample with a high-energy electron beam to induce ionization and fragmentation.[11]
- Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).[12] The resulting mass spectrum shows the relative abundance of different fragments, which can be used to deduce the molecular structure.

## Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of an unknown isomer of methyl chlorobutyrate.



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Caption: General workflow for spectroscopic analysis.

This comprehensive guide provides the necessary data and protocols for the accurate differentiation of **methyl 4-chlorobutyrate** and its isomers. The distinct patterns observed in their NMR, IR, and mass spectra serve as reliable fingerprints for their identification in complex mixtures and for quality control in various scientific applications.

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